molecular formula C16H15N5O2 B14962922 3-cyano-N-(2-morpholinopyrimidin-5-yl)benzamide

3-cyano-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B14962922
M. Wt: 309.32 g/mol
InChI Key: INHULTATPGNQPI-UHFFFAOYSA-N
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Description

3-CYANO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE typically involves the use of pyrimidine synthesis methods. One common approach is the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . This reaction tolerates many important functional groups and provides an efficient and eco-friendly route to pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CYANO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

3-CYANO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-CYANO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its anticancer and other biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

3-CYANO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein kinases selectively makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

3-cyano-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C16H15N5O2/c17-9-12-2-1-3-13(8-12)15(22)20-14-10-18-16(19-11-14)21-4-6-23-7-5-21/h1-3,8,10-11H,4-7H2,(H,20,22)

InChI Key

INHULTATPGNQPI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

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